1,1-Dioxo-1lambda6-thietane-3-sulfinyl chloride
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Overview
Description
Preparation Methods
The synthesis of 1,1-Dioxo-1lambda6-thietane-3-sulfinyl chloride involves specific reaction conditions and reagents. One common method involves the reaction of thietane-3-sulfinic acid with thionyl chloride. The reaction is typically carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may involve the use of microchannel reactors to optimize the reaction conditions and improve yield .
Chemical Reactions Analysis
1,1-Dioxo-1lambda6-thietane-3-sulfinyl chloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonyl chlorides.
Reduction: It can be reduced to form sulfinyl compounds.
Substitution: It can undergo substitution reactions with nucleophiles to form various derivatives
Common reagents used in these reactions include thionyl chloride, sulfur dioxide, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1,1-Dioxo-1lambda6-thietane-3-sulfinyl chloride has several applications in scientific research, including:
Biology: It is used in the study of sulfur-containing biomolecules and their interactions.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1,1-Dioxo-1lambda6-thietane-3-sulfinyl chloride involves its reactivity with various nucleophiles and electrophiles. The compound can form intermediates such as sulfonyl chlorides and sulfinyl compounds, which can further react to form various products. The molecular targets and pathways involved depend on the specific reactions and conditions used .
Comparison with Similar Compounds
1,1-Dioxo-1lambda6-thietane-3-sulfinyl chloride can be compared with other similar compounds, such as:
Thietane-3-sulfinic acid: This compound is a precursor to this compound and has similar reactivity.
Sulfonyl chlorides: These compounds have similar reactivity and are used in similar applications.
Sulfinyl compounds: These compounds are also similar in structure and reactivity and are used in various chemical reactions
The uniqueness of this compound lies in its specific structure and reactivity, which make it useful in a wide range of scientific research applications.
Properties
IUPAC Name |
1,1-dioxothietane-3-sulfinyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5ClO3S2/c4-8(5)3-1-9(6,7)2-3/h3H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWYPEINGZWALSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CS1(=O)=O)S(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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